Dimethoxy-methyl-propylsilane

Vue d'ensemble

Description

Dimethoxy-methyl-propylsilane is a compound that can be associated with silicon-based chemicals, particularly those involving silylene groups and siloxane polymers. While the specific compound dimethoxy-methyl-propylsilane is not directly mentioned in the provided papers, the research does cover related silicon compounds and their behaviors, which can offer insights into the synthesis, structure, and reactivity of similar silicon-based chemicals.

Synthesis Analysis

The synthesis of silicon-based compounds often involves the manipulation of silylene groups or the use of siloxane polymers. For instance, the pyrolysis of dimethoxytetramethyldisilane can lead to the formation of disilacyclobutane products, which suggests that high-temperature reactions are a common method for synthesizing silicon-containing cyclic compounds . Additionally, the synthesis of comb-like polymethylsiloxanes is achieved through the "grafting to" method, indicating that functionalization of siloxane polymers is a viable synthetic route for creating complex silicon-based materials .

Molecular Structure Analysis

The molecular structure of silicon-based compounds can be quite diverse. For example, the formation of disilacyclobutane products implies that silicon atoms can be incorporated into four-membered ring structures . Moreover, the architecture of polymethylsiloxanes, which includes a silsesquioxane backbone and dimethylsiloxane side chains, demonstrates the versatility of silicon in forming various molecular frameworks .

Chemical Reactions Analysis

Chemical reactions involving silicon compounds can lead to a variety of products. The reaction of dimethylsilylene with propyne, for instance, results in the addition of the silylene to the alkyne, forming an adduct . This indicates that silylenes can act as reactive intermediates in addition reactions. Furthermore, the treatment of bis(trimethylsiloxy)dimethoxy pentadienes with titanium tetrachloride leads to the formation of cyclopropanes and cyclobutanes, showcasing the reactivity of silicon compounds in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of silicon-based compounds are influenced by their molecular structure. The copolymers described in the research exhibit high thermooxidative stability, which is a significant physical property for materials expected to endure high temperatures . The rheological behavior and surface activity of comb-like polymethylsiloxanes also highlight the impact of molecular architecture on the material properties, where the presence of siloxane polymers contributes to unique physicochemical characteristics .

Applications De Recherche Scientifique

Comprehensive and Detailed Summary of the Application

Dimethoxy-methyl-propylsilane is used in the synthesis of functional polysiloxanes . These functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores . Furthermore, a series of copolymers with mercaptopropyl and polyether side chains are also obtained .

Methods of Application or Experimental Procedures

The functional dialkoxysilanes are first obtained by reacting functional alkenes with 3- (dimethoxy (methyl)silyl)propane-1-thiol in near-quantitative yields using a simple, efficient, and photoinitiated thiol–ene click reaction . Then, functional polysiloxanes are synthesized from their corresponding functional dialkoxysilane monomers .

Results or Outcomes Obtained

The functional polysiloxanes synthesized using this method exhibit fluorescence properties . They are successfully used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer . The PETH-based blue-light-emitting silicone elastomer is synthesized first via a thiol–ene click reaction, and it exhibits wonderful hydrophilicity, which may be useful in biomedical fields .

Application in Surface Modification and Composite Materials

Comprehensive and Detailed Summary of the Application

Silane coupling agents, including Dimethoxy-methyl-propylsilane, are used for surface modification and in the creation of composite materials . They are particularly useful in improving the adhesion of inorganic/polymer interfaces .

Methods of Application or Experimental Procedures

The silane coupling agent is applied to the surface of particles to introduce functional groups . The organic functional group of the silane coupling agent interacts with polymers, while the silanol group forms a covalent bond with the inorganic surface .

Results or Outcomes Obtained

The use of silane coupling agents in surface modification and composite materials can result in improved adhesion at the inorganic/polymer interface . This can enhance the mechanical, physical, and dynamic viscoelastic properties of composites .

Application in Medicine and Cosmetics

Comprehensive and Detailed Summary of the Application

Silane coupling agents are used in the medical and cosmetic industries . They are found in products such as skin and hair care products, contact lenses, and as anti-parasitic agents .

Methods of Application or Experimental Procedures

In these applications, the silane coupling agent is typically incorporated into the product formulation during the manufacturing process .

Results or Outcomes Obtained

The use of silane coupling agents in medicine and cosmetics can enhance the performance and effectiveness of the products .

Application in Water Treatment

Comprehensive and Detailed Summary of the Application

Silane coupling agents, including Dimethoxy-methyl-propylsilane, are used in water treatment processes . They can improve the interfacial adhesive strength, which is valuable for multi-materialization .

Methods of Application or Experimental Procedures

The silane coupling agent is applied to the surface of particles to introduce functional groups . The organic functional group of the silane coupling agent interacts with polymers, while the silanol group forms a covalent bond with the inorganic surface .

Results or Outcomes Obtained

The use of silane coupling agents in water treatment can result in improved adhesion at the inorganic/polymer interface . This can enhance the mechanical, physical, and dynamic viscoelastic properties of composites .

Application in Synthesis of Nanoparticles

Comprehensive and Detailed Summary of the Application

Silane coupling agents are used in the synthesis of nanoparticles . They can introduce functional groups onto the surfaces of particles .

Methods of Application or Experimental Procedures

The silane coupling agent is applied to the surface of particles to introduce functional groups . The organic functional group of the silane coupling agent interacts with polymers, while the silanol group forms a covalent bond with the inorganic surface .

Results or Outcomes Obtained

The use of silane coupling agents in the synthesis of nanoparticles can result in improved adhesion at the inorganic/polymer interface . This can enhance the mechanical, physical, and dynamic viscoelastic properties of composites .

Safety And Hazards

Propriétés

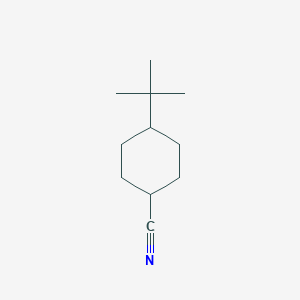

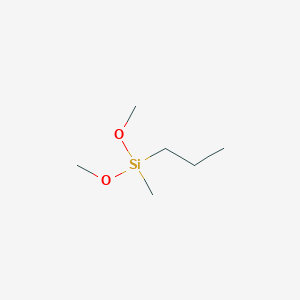

IUPAC Name |

dimethoxy-methyl-propylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRPWHZLROBLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309962 | |

| Record name | Dimethoxymethylpropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethoxymethylpropyl-silane | |

CAS RN |

18173-73-4 | |

| Record name | Dimethoxymethylpropylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18173-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxymethylpropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.